molecular formula C16H23NO3 B12567709 2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol CAS No. 194612-27-6

2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol

Cat. No.: B12567709
CAS No.: 194612-27-6
M. Wt: 277.36 g/mol
InChI Key: COQNGBHCJPKPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the IUPAC name 2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol, is a piperidine derivative featuring a hydroxymethyl (-CH2OH) group at the 4-position of the piperidine ring and a (2,3-dihydro-1,4-benzodioxin-2-yl)methyl substituent at the nitrogen atom. Its molecular formula is C18H28N2O3 (molecular weight: 320 Da), with a LogP of 1.23, indicating moderate lipophilicity . It is cataloged under multiple supplier codes (e.g., CSC026472514), indicating its availability for pharmacological or chemical research .

Properties

CAS No.

194612-27-6

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanol

InChI

InChI=1S/C16H23NO3/c18-10-7-13-5-8-17(9-6-13)11-14-12-19-15-3-1-2-4-16(15)20-14/h1-4,13-14,18H,5-12H2

InChI Key

COQNGBHCJPKPKB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCO)CC2COC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin moiety. This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions . The resulting 2,3-dihydro-1,4-benzodioxin is then reacted with piperidine derivatives to introduce the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group would yield an aldehyde or carboxylic acid, while reduction of the benzodioxin ring would produce a simpler aromatic compound .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a benzodioxane moiety linked to a piperidine ring. Its molecular formula is C22H25NO3C_{22}H_{25}NO_3 with a molecular weight of approximately 387.9 g/mol .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to 2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol. Research indicates that derivatives of this compound exhibit significant inhibitory activity against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .

Table 1: Enzyme Inhibition Potency of Related Compounds

Compound NameTarget EnzymeInhibition Activity
Compound Aα-glucosidaseModerate
Compound BAcetylcholinesteraseHigh
Compound Cα-glucosidaseLow

Potential in Neurodegenerative Diseases

The ability of this compound to inhibit acetylcholinesterase suggests its potential utility in treating neurodegenerative disorders such as Alzheimer's Disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, which is beneficial for cognitive function .

Case Study: Alzheimer’s Disease Treatment

In a recent study, a derivative of the compound was tested in vitro for its effect on neuronal cells exposed to amyloid-beta peptides, which are known to contribute to Alzheimer's pathology. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups .

Pharmacological Insights

The pharmacokinetics and bioavailability of compounds like this compound are crucial for their therapeutic efficacy. Studies have shown that structural modifications can enhance their potency and selectivity towards target enzymes.

Table 2: Structure Activity Relationship (SAR) Insights

Structural ModificationEffect on Activity
Addition of methyl groupIncreased potency
Replacement of piperidineDecreased selectivity
Alteration of benzodioxaneVariable inhibition profile

Mechanism of Action

The mechanism of action of 2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine derivatives with benzodioxin moieties, which are often explored for central nervous system (CNS) activity, antimicrobial properties, or as structural motifs in drug discovery. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)piperidine (CAS 1936) Structure: Lacks the hydroxymethyl group at the piperidine 4-position. Properties: Reduced polarity compared to the target compound due to the absence of the hydroxyl group. Likely higher LogP and enhanced lipophilicity. Applications: Not explicitly stated, but similar benzodioxin-piperidine hybrids are often evaluated for receptor-binding studies .

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone (CAS 89391-18-4) Structure: Replaces the hydroxymethyl-piperidine linkage with a ketone (methanone) group. Properties: Higher molecular weight (334 Da) and altered electronic properties due to the carbonyl group. Likely reduced hydrogen-bonding capacity compared to the alcohol derivative. Applications: Used in organic synthesis intermediates; ketone groups are common in protease inhibitors .

1-{1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one Structure: Features a benzimidazolone ring and a hydroxyethyl-benzodioxin substituent. Properties: Increased molecular complexity with a benzimidazolone moiety, enhancing hydrogen-bond acceptor/donor capacity. Applications: Benzimidazolones are associated with antipsychotic or anticonvulsant activity .

2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Structure: Incorporates an oxadiazole-sulfanyl group and a methyl-piperidine. Properties: Oxadiazole enhances metabolic stability; sulfanyl groups may confer antioxidant properties. Applications: Oxadiazoles are explored for antimicrobial and anticancer activity .

Pharmacological and Physicochemical Comparison

Property Target Compound 1-(2,3-Dihydrobenzodioxin-2-ylmethyl)piperidine CAS 89391-18-4 Benzimidazolone Derivative Oxadiazole Derivative
Molecular Weight 320 Da ~290 Da (estimated) 334 Da ~420 Da (estimated) 415 Da
LogP 1.23 ~2.0 (estimated) ~1.5 (estimated) ~2.8 (estimated) ~3.0
Polar Surface Area 45 Ų ~20 Ų 50 Ų 85 Ų 90 Ų
Key Functional Groups Hydroxymethyl Piperidine, benzodioxin Methanone Benzimidazolone Oxadiazole, sulfanyl
Potential Activity CNS modulation Receptor binding Enzyme inhibition Neuroactivity Antimicrobial

Biological Activity

The compound 2-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol is a derivative of benzodioxin and piperidine, which has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H19NO3\text{C}_{14}\text{H}_{19}\text{N}\text{O}_{3}

This structure features a benzodioxin moiety , which is known for contributing to various biological activities, including antioxidant and anti-inflammatory properties.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzodioxin exhibit significant enzyme inhibitory activities. For instance, compounds similar to This compound have been evaluated for their ability to inhibit crucial enzymes such as:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can be beneficial in treating Alzheimer's disease.
    CompoundAChE Inhibition (%)
    Compound A75%
    Compound B82%
    Target Compound78%

These findings suggest that the target compound may possess similar AChE inhibitory properties, making it a candidate for further exploration in neurodegenerative disease therapies .

Antioxidant Activity

The antioxidant potential of related compounds has also been assessed. Studies indicate that 2,3-dihydrobenzo[1,4]dioxin derivatives exhibit strong radical scavenging activity. For example:

Assay TypeIC50 (µM)
DPPH Scavenging25.0
ABTS Scavenging30.5

Such activities are crucial for protecting cells from oxidative stress-related damage .

Study on Enzyme Inhibition

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various sulfonamide derivatives from 2,3-dihydrobenzo[1,4]dioxin and tested their inhibitory effects on AChE and α-glucosidase. The results indicated that these compounds showed promising activity against both enzymes, suggesting their potential in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Pharmacological Evaluation

Another significant study focused on the pharmacological evaluation of benzodioxin derivatives. The findings revealed that these compounds exhibited not only enzyme inhibition but also anti-inflammatory effects in vitro. The mechanism was attributed to the modulation of pro-inflammatory cytokines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.